molecular formula C6H4N2O6 B11706834 2,5-Dinitrobenzene-1,4-diol

2,5-Dinitrobenzene-1,4-diol

Cat. No.: B11706834
M. Wt: 200.11 g/mol
InChI Key: YTTGBZFJDLAQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dinitrobenzene-1,4-diol is an organic compound characterized by the presence of two nitro groups (-NO₂) and two hydroxyl groups (-OH) attached to a benzene ring. This compound is a derivative of benzene and is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dinitrobenzene-1,4-diol typically involves nitration reactions. One common method is the nitration of hydroquinone (benzene-1,4-diol) using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the 2 and 5 positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar nitration processes but on a larger scale. The reaction is carried out in large reactors with precise temperature and concentration controls to maximize yield and purity. The product is then purified through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-Dinitrobenzene-1,4-diol undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups (-NH₂) using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base are used for esterification or etherification.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products Formed

    Reduction: 2,5-Diaminobenzene-1,4-diol

    Substitution: Various esters or ethers depending on the substituents introduced.

    Oxidation: Quinones or other oxidized derivatives.

Scientific Research Applications

2,5-Dinitrobenzene-1,4-diol has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound for studying nitroaromatic compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dinitrobenzene-1,4-diol involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The hydroxyl groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dinitrobenzene
  • 1,3-Dinitrobenzene
  • 1,4-Dinitrobenzene

Comparison

2,5-Dinitrobenzene-1,4-diol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical properties and reactivity In contrast, other dinitrobenzene isomers lack hydroxyl groups, resulting in different reactivity and applications

Properties

Molecular Formula

C6H4N2O6

Molecular Weight

200.11 g/mol

IUPAC Name

2,5-dinitrobenzene-1,4-diol

InChI

InChI=1S/C6H4N2O6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2,9-10H

InChI Key

YTTGBZFJDLAQRS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.